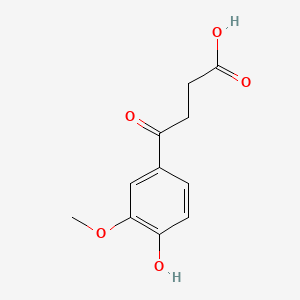

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxy group, a methoxy group, and a carboxylic acid group attached to a phenyl ring

Mécanisme D'action

Target of Action

It’s worth noting that its derivative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been shown to interact with various targets, including muscle tissue and gut microbiota .

Mode of Action

Its derivative hmpa has been shown to interact with its targets in a way that enhances grip strength and inhibits protein catabolism induced by exhaustive exercise .

Biochemical Pathways

Hmpa has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism .

Pharmacokinetics

Hmpa, when orally administered to sprague-dawley rats, undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

Hmpa has been shown to enhance absolute grip strength, decrease the plasma level of blood urea nitrogen after exercise, and promote muscle development .

Action Environment

It’s worth noting that the gut microbiota plays a crucial role in the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca) to hmpa .

Analyse Biochimique

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with the GPR41 receptor, showing a greater affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid .

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested to play a role in the improvement of hepatic lipid metabolism via the GPR41 receptor .

Molecular Mechanism

It is known to bind to the GPR41 receptor, which plays a crucial role in its anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Temporal Effects in Laboratory Settings

It is known that the compound and its conjugates can be detected in the bloodstream within 15 minutes of oral administration, indicating rapid absorption .

Dosage Effects in Animal Models

It has been observed that low-dose administration of the compound can enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .

Metabolic Pathways

It is known that the compound is produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .

Transport and Distribution

It is known that the compound and its conjugates broadly distribute to organs with similar profiles, including the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid can be synthesized through several synthetic routes. One common method involves the cyclization reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate under acidic conditions . This reaction typically requires the use of a strong acid catalyst, such as trifluoroacetic acid, and is carried out under heat to achieve reasonable yields and short reaction times.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microbial transformation of dietary polyphenols or natural extraction from fermented foods . This method leverages the metabolic capabilities of microorganisms to convert precursor compounds into the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenolic acids.

Applications De Recherche Scientifique

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its antioxidant properties and potential health benefits.

Medicine: Investigated for its anti-inflammatory and anti-obesity effects.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Comparaison Avec Des Composés Similaires

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:

3-(4-Hydroxy-3-methoxyphenyl)propionic acid:

4-Hydroxy-3-methoxycinnamic acid: Known for its anti-inflammatory and antioxidant effects, this compound is structurally similar but differs in its specific functional groups and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H12O4

- CAS Number : 14617-13-1

This compound features a hydroxy group and a methoxy group on the aromatic ring, contributing to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound's antioxidant capacity was comparable to well-known antioxidants like ascorbic acid, with an IC50 value of approximately 30 µM .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A notable study reported a reduction in inflammation markers by up to 50% at concentrations of 25 µM .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegeneration. In animal models of Alzheimer's disease, the compound demonstrated cognitive improvement and reduced amyloid-beta plaque formation .

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective electron donation, neutralizing free radicals.

- Anti-inflammatory Pathways : By modulating signaling pathways such as NF-kB, the compound reduces inflammatory cytokine production.

- Neuroprotective Mechanisms : Inhibition of KYN-3-OHase leads to decreased neurotoxic metabolite levels, protecting neuronal cells from damage.

Case Study 1: Neuroprotection in Alzheimer's Model

A study conducted on transgenic mice expressing amyloid precursor protein (APP) showed that treatment with this compound significantly improved cognitive function and reduced amyloid plaque accumulation. The treatment was administered at a dosage of 10 mg/kg body weight over a period of four weeks .

Case Study 2: Anti-inflammatory Effects

In vitro studies using RAW264.7 macrophages revealed that the compound effectively inhibited lipopolysaccharide (LPS)-induced inflammation. At concentrations ranging from 5 to 50 µM, it reduced nitric oxide (NO) production by up to 60%, indicating strong anti-inflammatory potential .

Table 1: Biological Activities and IC50 Values

Table 2: Comparison with Other Compounds

| Compound | Antioxidant Activity (IC50) | Anti-inflammatory Activity (IC50) |

|---|---|---|

| Ascorbic Acid | 20 | N/A |

| Curcumin | 15 | 20 |

| This compound | 30 | 25 |

Propriétés

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITUCWWQUUFNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.